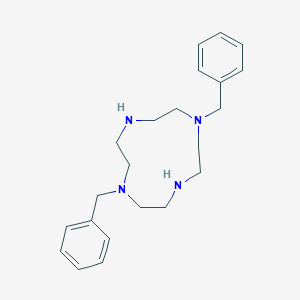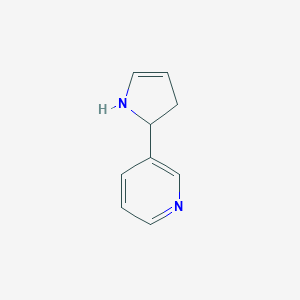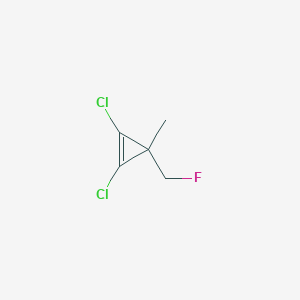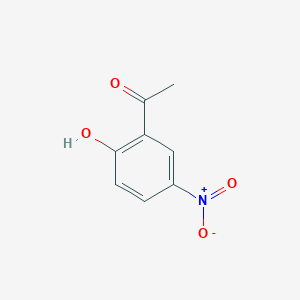![molecular formula C22H21N3O3 B116520 Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester CAS No. 1013330-79-4](/img/structure/B116520.png)
Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid . Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re interested in has additional functional groups attached to the carbamic acid structure .
Molecular Structure Analysis
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Applications De Recherche Scientifique
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, related in structure to carbamic acid derivatives, have received significant attention for their anticancer properties. The 3-phenyl acrylic acid functionality of cinnamic acids allows for diverse chemical reactions leading to various derivatives with potential antitumor efficacy. Research over the past two decades has highlighted the underutilized medicinal tradition of these compounds, suggesting a promising area for future anticancer drug development (De, Baltas, & Bedos-Belval, 2011).
Enzyme Inhibition by Carbamic Acid Esters
Studies on carbamates, esters of substituted carbamic acids, have shown they are effective acetylcholinesterase inhibitors. The decarbamoylation process of acetylcholinesterase inhibited by large carbamoyl groups reveals insights into the mechanisms of action of carbamic acid esters. These findings are relevant for developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Metabolism of Aspartame
Aspartame, a compound containing an ester of aspartylphenylalanine (similar in some respects to carbamic acid esters), undergoes metabolic processes that yield aspartic acid, phenylalanine, and methanol. Understanding the metabolism of aspartame's aspartyl moiety offers insights into how similar compounds might be metabolized and utilized in various biological contexts (Ranney & Oppermann, 1979).
Antimicrobial and Antioxidant Properties of Phenolic Acids
Chlorogenic Acid (CGA), a phenolic compound, showcases a range of biological and pharmacological effects, including antioxidant activity, anti-inflammatory properties, and modulation of lipid and glucose metabolism. Research on CGA emphasizes the potential of phenolic compounds, related in functionality to carbamic acid derivatives, in treating metabolic disorders and acting as natural food additives (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including those related to carbamic acid esters, highlights their role in inhibiting microbial growth at concentrations below desired yields. Understanding the mechanisms of inhibition is crucial for engineering robust microbial strains for industrial applications, such as biofuel and biochemical production. This research area is significant for optimizing fermentation processes and improving the efficiency of biocatalysts (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
methyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-22(27)24-14-15-7-9-17(10-8-15)21(26)25-20-13-18(11-12-19(20)23)16-5-3-2-4-6-16/h2-13H,14,23H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRIESOGZTMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

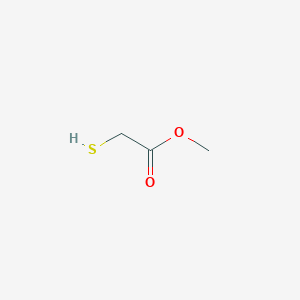
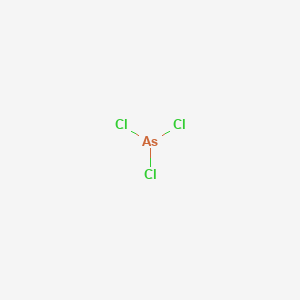
cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)
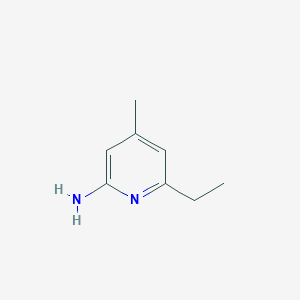
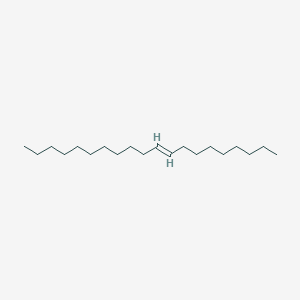
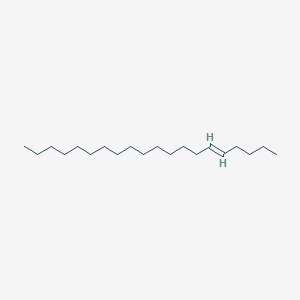
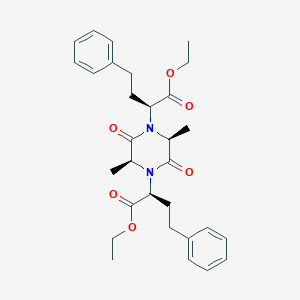
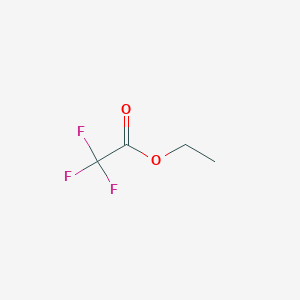
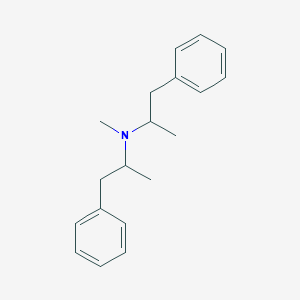
![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
